N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with a piperidine ring and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the dihydrobenzo dioxin moiety: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reaction of appropriate amines with cyclic ketones or aldehydes.
Coupling reactions: The final step involves coupling the dihydrobenzo dioxin moiety with the piperidine ring and the oxalamide group under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and possible biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)propan-1-one
Uniqueness
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide is unique due to its combination of a dihydrobenzo dioxin moiety with a piperidine ring and an oxalamide group. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6/c1-32-19-5-3-2-4-18(19)27-24(31)28-10-8-16(9-11-28)15-25-22(29)23(30)26-17-6-7-20-21(14-17)34-13-12-33-20/h2-7,14,16H,8-13,15H2,1H3,(H,25,29)(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHNOOFUJVQQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.